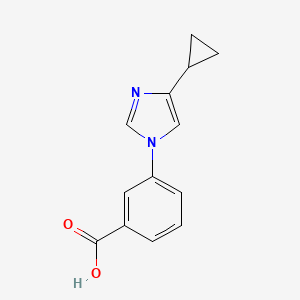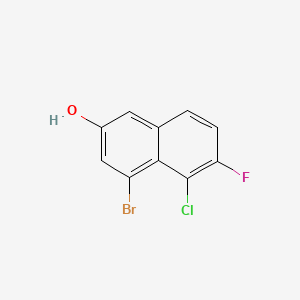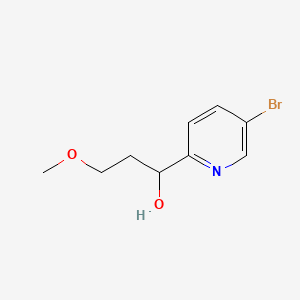
1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol is an organic compound that belongs to the class of bromopyridines. This compound features a bromine atom attached to the pyridine ring, which is further connected to a methoxypropanol group. The presence of both bromine and methoxy groups makes this compound versatile for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of 5-bromopyridine as a starting material, which undergoes a series of reactions to introduce the methoxypropanol group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as enhanced reaction control, improved safety, and scalability. Continuous flow metalation of methylpyridine precursors has been reported as an efficient method for synthesizing similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The methoxypropanol group can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidizing Agents: Reagents like potassium permanganate can be used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxypropanol group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar bromopyridine structure but with a piperidin-3-ol group instead of methoxypropanol.
5-Bromopyridine-2-thiol: Another bromopyridine derivative with a thiol group.
Uniqueness: 1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol is unique due to the presence of both bromine and methoxypropanol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H12BrNO2 |
|---|---|
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
1-(5-bromopyridin-2-yl)-3-methoxypropan-1-ol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-5-4-9(12)8-3-2-7(10)6-11-8/h2-3,6,9,12H,4-5H2,1H3 |
Clé InChI |
QRPPFDQCVHWINX-UHFFFAOYSA-N |
SMILES canonique |
COCCC(C1=NC=C(C=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


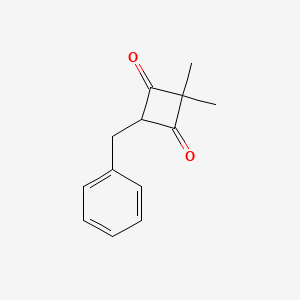
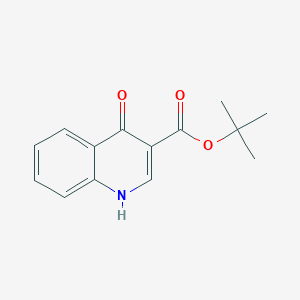

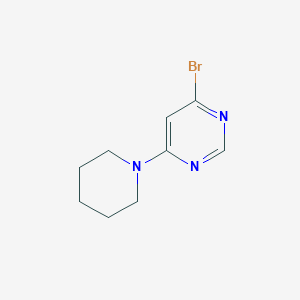
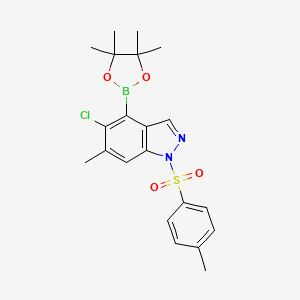
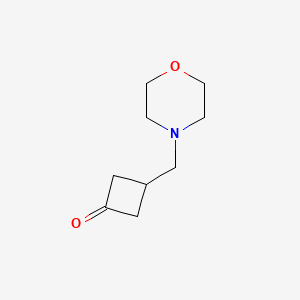
![3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide](/img/structure/B13929433.png)
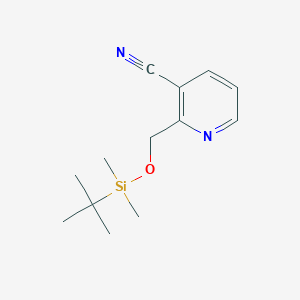
![4-Bromo-3-(cyclopropylmethyl)benzo[B]thiophene](/img/structure/B13929443.png)
